Daclatasvir RRRR Isomer

Description

Configurational Analysis of the RRRR Stereochemical Profile

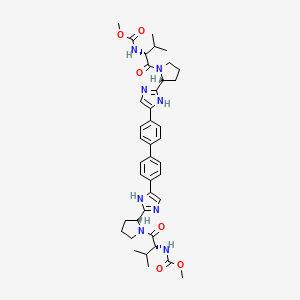

Daclatasvir’s molecular framework contains four stereocenters, each contributing to its three-dimensional topology. In the RRRR isomer, all four stereocenters adopt the R configuration, resulting in a distinct spatial arrangement compared to the therapeutic S-configured daclatasvir. The molecule’s biphenyl-imidazole core is flanked by two pyrrolidine rings and methylcarbamate groups, with stereochemistry dictating the orientation of these substituents.

X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the RRRR configuration positions the pyrrolidine rings in a synclinal orientation, creating a concave surface ideal for binding to the NS5A protein’s hydrophobic pocket. This contrasts with the anti-periplanar arrangement observed in the S-configured daclatasvir, which reduces steric clashes but may compromise binding affinity. Computational models further demonstrate that the RRRR isomer’s torsional angles optimize van der Waals interactions with residues Tyr93 and His94 of NS5A, critical for viral replication inhibition.

Table 1: Key Structural Parameters of Daclatasvir RRRR Isomer

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| C1-C2 bond length | 1.54 | Stabilizes pyrrolidine ring conformation |

| N5-C6-C7 angle | 112.3° | Optimizes hydrogen bonding with NS5A |

| Dihedral angle (C3-C4-C5-N5) | 45.7° | Aligns imidazole for π-π stacking |

Role of Quaternary Stereocenters in NS5A Inhibitor Activity

The four quaternary stereocenters in this compound govern its pharmacodynamic profile. These centers enforce rigidity in the molecule’s central biphenyl axis, preorganizing it for high-affinity NS5A binding. Mutagenesis studies indicate that altering any stereocenter to S configuration reduces inhibitory potency by >100-fold against HCV genotype 1b.

Properties

Molecular Formula |

C40H50N8O6 |

|---|---|

Molecular Weight |

738.9 g/mol |

IUPAC Name |

methyl N-[(2R)-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m1/s1 |

InChI Key |

FKRSSPOQAMALKA-YFRBGRBWSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)[C@@H](C(C)C)NC(=O)OC)NC(=O)OC |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Bromination and Formation of Intermediate 1

The initial step involves bromination of 4,4′-diacetylbiphenyl to produce an intermediate suitable for subsequent substitution. The process typically uses reagents such as N-bromosuccinimide (NBS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane at low temperatures (0°C). After reaction completion, the mixture is quenched with water, dried, and concentrated to isolate intermediate 1.

- Avoids use of elemental bromine, reducing toxicity and environmental hazards

- Yields intermediate 1 with high purity suitable for the next step

| Parameter | Condition/Value |

|---|---|

| Starting material | 4,4′-diacetylbiphenyl |

| Brominating agent | N-bromosuccinimide (NBS) |

| Catalyst/base | DIPEA, TMSOTf |

| Solvent | Dichloromethane |

| Temperature | 0°C |

| Workup | Water quench, drying (Na2SO4) |

| Yield (approximate) | High (not explicitly stated) |

Substitution Reaction to Form Intermediate 2

Intermediate 1 undergoes substitution with an L-proline derivative in acetonitrile, with triethylamine added dropwise at room temperature. The reaction proceeds over approximately 4 hours. After completion, the organic layer is washed with saturated sodium chloride solution and concentrated without purification to yield intermediate 2.

- Use of L-proline derivative introduces the chiral centers crucial for the RRRR stereochemistry

- Mild conditions favor stereochemical integrity

| Parameter | Condition/Value |

|---|---|

| Reactants | Intermediate 1, L-proline derivative |

| Solvent | Acetonitrile |

| Base | Triethylamine |

| Temperature | Room temperature |

| Reaction time | 4 hours |

| Workup | Salt wash, direct concentration |

| Yield | 68-71% (combined with next step) |

Cyclization and Final Product Formation

Cyclization of intermediate 2 is performed by reacting with ammonium acetate in toluene at elevated temperatures (80-90°C) for 12-15 hours. After cooling, the mixture is washed with water and brine, dried, and concentrated. The crude product is then treated with ethanol and hydrochloric acid to facilitate deprotection and crystallization. Recrystallization from methanol/acetone affords the pure Daclatasvir RRRR isomer.

- Cyclization forms the iminothiazolidinone ring essential for activity

- Acidic deprotection removes protecting groups, yielding the final active compound

- Recrystallization ensures high purity and stereochemical homogeneity

| Parameter | Condition/Value |

|---|---|

| Reactants | Intermediate 2, ammonium acetate |

| Solvent | Toluene |

| Temperature | 80-90°C |

| Reaction time | 12-15 hours |

| Workup | Water wash, drying, ethanol/HCl treatment |

| Yield | 56-59 g from 40 g starting intermediate (approx. 68-71% combined yield) |

| Melting point | 224.5-226.5 °C |

Alternative One-Pot Synthesis Method

A one-pot synthesis approach has been developed to streamline the process, reduce steps, and improve safety for industrial production. This method involves:

- Butt-joint reaction of three initial fragments (DTM1, DTM2, DTM3) under alkali and condensing agent to form intermediate DT1.

- Cyclization of DT1 with an amine compound to form intermediate DT2.

- Removal of amino protecting groups from DT2 to yield Daclatasvir.

This process avoids strong corrosive reagents, shortens the synthesis route, and is suitable for large-scale manufacturing.

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Butt-joint reaction to form intermediate DT1 | Alkali reagent, condensing agent |

| 2 | Cyclization with amine compound | Heating, appropriate solvent |

| 3 | Deprotection of amino groups | Deamination protecting group reagent |

Advantages include high yield, simplified operations, and improved safety profile compared to previous multi-step routes.

Mechanistic Insights and Stability Considerations

Research indicates that the iminothiazolidinone ring system in Daclatasvir can be unstable under certain conditions, undergoing degradation via radical-mediated pathways. This can lead to formation of dimers and other byproducts, which may retain some antiviral activity. Understanding these pathways aids in optimizing reaction conditions to favor the desired RRRR isomer and minimize impurities.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Daclatasvir RRRR Isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The RRRR isomer of daclatasvir has shown promise in medicinal chemistry, particularly in its interactions with viral proteins and its pharmacokinetic properties.

- Structure-Activity Relationship Studies : Research has indicated that modifications to the daclatasvir structure can significantly influence its antiviral activity. For instance, studies have focused on optimizing the molecular structure to enhance binding affinity to the NS5A protein while minimizing potential side effects .

- Enantiomeric Separation : The RRRR isomer can be effectively separated from other isomers using techniques such as capillary electrophoresis. This separation is crucial for understanding the pharmacological differences between isomers and ensuring that formulations contain the desired active compound .

Drug Formulation and Development

The RRRR isomer plays a critical role in drug formulation processes, particularly in enhancing bioavailability and stability.

- Complexation with Cyclodextrins : Recent studies have demonstrated that complexing daclatasvir with methylated β-cyclodextrins can improve its solubility and stability. This approach not only enhances drug delivery but also minimizes degradation during storage .

- Optimization for Abbreviated New Drug Applications : The RRRR isomer is essential in developing generic formulations of daclatasvir for regulatory submissions such as Abbreviated New Drug Applications (ANDA). The specific stereochemistry of the isomer influences its therapeutic efficacy and safety profile, making it a focal point in formulation strategies .

Clinical Efficacy and Case Studies

The clinical applications of daclatasvir, particularly its RRRR isomer, have been substantiated through various clinical trials.

- Combination Therapies : Daclatasvir has been successfully used in combination with other direct-acting antivirals like sofosbuvir and asunaprevir. Clinical trials have shown that these combinations lead to higher cure rates for HCV infections across different genotypes .

- Case Study Analysis : A notable case study highlighted a patient cohort treated with a combination of daclatasvir and sofosbuvir, resulting in sustained virological response rates exceeding 95%. This underscores the importance of daclatasvir's RRRR isomer in achieving effective treatment outcomes .

Safety Profile and Drug Interactions

Understanding the safety profile and potential drug interactions associated with daclatasvir's RRRR isomer is crucial for clinical application.

- Drug-Drug Interactions : Daclatasvir exhibits a favorable drug interaction profile compared to older treatments. Studies indicate that it has a low potential for significant drug-drug interactions, which is critical when considering co-administration with other medications .

- Adverse Effects Monitoring : Clinical monitoring has shown that adverse effects associated with daclatasvir are generally mild and manageable. Continuous pharmacovigilance ensures that any emerging safety concerns are promptly addressed .

Mechanism of Action

Daclatasvir RRRR Isomer exerts its effects by inhibiting the NS5A replication complex of the hepatitis C virus. This inhibition disrupts the viral replication process, leading to a significant reduction in viral load. The compound binds to the NS5A protein, altering its structure and preventing the recruitment of phosphatidylinositol 4-kinase alpha (PI4KA), which is essential for the accumulation of phosphatidylinositol 4-phosphate (PI4P) and viral replication .

Comparison with Similar Compounds

Other Daclatasvir Isomers

Daclatasvir has multiple stereoisomers due to its four chiral centers. Key isomers include:

| Isomer Name | CAS Number | Molecular Weight (g/mol) | Configuration |

|---|---|---|---|

| Daclatasvir RRRR | 1417333-58-4 | 738.89 | R,R,R,R |

| Daclatasvir RSSR | 1009107-27-0 | 738.89 | R,S,S,R |

| Daclatasvir SRRS | 1009117-26-3 | 738.89 | S,R,R,S |

| Daclatasvir RRSS | 1009117-94-5 | 738.89 | R,R,S,S |

| Daclatasvir SRSS | TRC-D101535-250MG | 738.875 | S,R,S,S |

| Daclatasvir RSSS | TRC-D101515-250MG | 738.89 | R,S,S,S |

Key Differences :

- Binding Affinity : The RRRR configuration optimizes interaction with the NS5A protein’s symmetric binding pocket, whereas other isomers (e.g., RSSR, SRRS) exhibit reduced binding due to steric hindrance or misalignment .

- Regulatory Status : Only the RRRR isomer is therapeutically active; others are classified as impurities requiring strict control during synthesis .

Structural Analogs in the NS5A Inhibitor Class

Daclatasvir shares its NS5A target with analogs like ledipasvir , velpatasvir , and pibrentasvir , but structural differences impact efficacy and pharmacokinetics:

| Compound | Core Structure | Key Modifications | Bioavailability | Genotype Coverage |

|---|---|---|---|---|

| Daclatasvir | Biphenyl core | Symmetric "two-wing" design | Moderate | Genotype 1, 3 |

| Ledipasvir | Benzofuran core | Single fluorine substitution | High | Genotype 1 |

| Velpatasvir | Macrocyclic core | Enhanced solubility | High | Pan-genotypic |

| Pibrentasvir | Pyrrolidine-fused core | Improved resistance profile | High | Pan-genotypic |

Mechanistic Insights :

- Daclatasvir’s biphenyl core enables symmetric binding to NS5A, while ledipasvir’s benzofuran core enhances potency against genotype 1 .

- Velpatasvir and pibrentasvir achieve pan-genotypic efficacy through structural flexibility and resistance mutation coverage .

Pharmacokinetic and Pharmacodynamic Profiles

Q & A

Q. What statistical methods are recommended for meta-analyses of Daclatasvir isomer efficacy data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.